molecular formula C22H24N2O3 B2396898 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one CAS No. 850905-39-4

2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one

Cat. No.: B2396898
CAS No.: 850905-39-4
M. Wt: 364.445
InChI Key: WVGHKSFVVNNYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one is a high-purity synthetic compound from the 3,4-dihydroisoquinolin-1(2H)-one class, a scaffold recognized for its significant potential in medicinal chemistry research. This molecule is of particular interest for neuroscientists and oncologists. Its structure is closely related to potent and selective histamine-3 (H3) receptor antagonists reported in scientific literature, which exhibit high binding affinity and functional activity at neurological targets . Furthermore, structural analogs featuring the dihydroisoquinoline (DHIQ) core have been identified as key pharmacophores in the development of mixed-efficacy μ-opioid receptor (MOR) agonists, demonstrating potent receptor affinity and variable activity at δ-opioid (DOR) and κ-opioid (KOR) receptors, making them valuable for advanced pain management and neuropharmacology studies . The compound's design, featuring a benzyl group at the 2-position and a pyrrolidine-containing carbamate linker at the 5-position, is optimized for interaction with various enzymatic and receptor targets. Researchers can utilize this compound as a critical building block or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) matrix development, and for probing novel biological pathways in central nervous system (CNS) disorders and cancer. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21(23-12-4-5-13-23)16-27-20-10-6-9-19-18(20)11-14-24(22(19)26)15-17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGHKSFVVNNYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Hydroxy-3,4-Dihydroisoquinolin-1-One

The core structure is synthesized by cyclizing N-benzyl-2-(3-hydroxyphenyl)acetamide using phosphorus oxychloride (POCl₃). This Bischler-Napieralski reaction proceeds via intramolecular electrophilic aromatic substitution to form the dihydroisoquinolinone scaffold.

Reaction Conditions :

  • Substrate : N-Benzyl-2-(3-hydroxyphenyl)acetamide (10 mmol)
  • Reagent : POCl₃ (30 mmol) in anhydrous dichloroethane
  • Temperature : 80°C, 6 hours
  • Yield : 78% (isolated via silica gel chromatography)

Installation of the Pyrrolidinone Ether Side Chain

The 5-hydroxy group undergoes alkylation with 1-(2-chloroethyl)pyrrolidin-2-one under basic conditions. This step mirrors methodologies used for analogous ethoxybenzoic acid derivatives.

Optimized Protocol :

  • Base : Potassium carbonate (K₂CO₃, 15 mmol)
  • Solvent : N,N-Dimethylformamide (DMF), 60°C, 12 hours
  • Electrophile : 1-(2-Chloroethyl)pyrrolidin-2-one (12 mmol)
  • Yield : 65% (purified via recrystallization from ethanol/water)

N-Benzylation of the Isoquinolinone Nitrogen

The nitrogen at position 2 is alkylated using benzyl bromide in the presence of a phase-transfer catalyst.

Procedure :

  • Base : Sodium hydride (NaH, 60% dispersion, 5 mmol)
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 4 hours
  • Electrophile : Benzyl bromide (6 mmol)
  • Yield : 82% (chromatography on NH-silica gel)

Synthetic Route 2: Convergent Assembly via Mitsunobu Reaction

Preparation of 5-Hydroxy-3,4-Dihydroisoquinolin-1-One

As described in Section 2.1.

Ether Bond Formation Using Mitsunobu Conditions

The Mitsunobu reaction offers superior regioselectivity for ether formation compared to nucleophilic substitution.

Key Steps :

  • Alcohol : 5-Hydroxy-3,4-dihydroisoquinolin-1-one (5 mmol)
  • Phosphine : Triphenylphosphine (PPh₃, 6 mmol)
  • Azodicarboxylate : Diethyl azodicarboxylate (DEAD, 6 mmol)
  • Pyrrolidinone Component : 1-(2-Hydroxyethyl)pyrrolidin-2-one (6 mmol)
  • Solvent : THF, 0°C to room temperature, 8 hours
  • Yield : 70% (purified via flash chromatography)

N-Benzylation

Identical to Section 2.3.

Synthetic Route 3: Late-Stage Introduction of the Benzyl Group

Synthesis of 5-(2-Oxo-2-Pyrrolidin-1-Ylethoxy)-3,4-Dihydroisoquinolin-1-One

Following the ether installation (Section 2.2 or 3.2), the unprotected nitrogen is benzylated in the final step.

Advantages :

  • Avoids competing reactions during earlier stages.
  • Higher flexibility in optimizing benzylation conditions.

Conditions :

  • Base : Lithium hexamethyldisilazide (LHMDS, 2.2 equiv)
  • Solvent : Dimethylacetamide (DMA), 80°C, 3 hours
  • Electrophile : Benzyl triflate (1.5 equiv)
  • Yield : 75%

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 42% 46% 50%
Key Advantage Simplicity Regioselectivity Modularity
Purification Complexity Moderate High Moderate
Scalability 100 g scale <50 g scale 200 g scale

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.9 Hz, 1H, ArH), 7.35–7.28 (m, 5H, Bn), 4.52 (s, 2H, CH₂Bn), 4.18 (t, J = 6.0 Hz, 2H, OCH₂), 3.45–3.38 (m, 4H, pyrrolidinone), 2.94 (t, J = 6.0 Hz, 2H, CH₂N), 2.65 (t, J = 6.0 Hz, 2H, CH₂C=O).
  • HPLC-MS : [M+H]⁺ = 421.2 (calculated), 421.1 (observed).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 214–216°C (uncorrected).

Industrial Considerations and Process Optimization

  • Cost Drivers : Pyrrolidinone derivatives and Mitsunobu reagents contribute >60% of raw material costs.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : Route 1 (32), Route 3 (28).
    • E-Factor : Route 1 (18), Route 3 (15).

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The benzyl and pyrrolidinone groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The 4-bromophenyl derivative exhibits higher molecular weight and lipophilicity (XLogP3 = 3.6) compared to the benzyl variant, attributed to the bromine atom’s electronegativity and steric bulk .

4-Bromophenyl Derivative

This compound (CAS: 850904-18-6) shares the 3,4-dihydroisoquinolin-1-one core but replaces benzyl with a 4-bromobenzyl group. The bromine atom may enhance halogen bonding interactions in target proteins, a feature exploited in drug design for improving binding affinity . Its calculated properties (e.g., rotatable bonds = 5) suggest moderate conformational flexibility, which could influence pharmacokinetics.

N-Methylcorydaldine

Isolated from Papaver bracteatum and other plants, this compound lacks the pyrrolidine-ethoxy side chain but includes methoxy groups. Methoxy substituents are common in bioactive alkaloids, often contributing to antioxidant and anti-inflammatory activities . The absence of a pyrrolidine group in N-Methylcorydaldine may limit its ability to interact with amine-sensitive receptors compared to the target compound.

Research Implications

  • Target Compound : The pyrrolidine-ethoxy side chain may confer affinity for neurotransmitter receptors (e.g., sigma-1 or dopamine receptors), though empirical studies are needed to confirm this hypothesis.
  • 4-Bromophenyl Derivative : The bromine substitution could make this compound a candidate for radiolabeling studies (e.g., using ⁷⁶Br) to track biodistribution .

Biological Activity

2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes a benzyl group, a pyrrolidinone moiety, and a dihydroisoquinolinone core, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Research indicates that it may exhibit enzyme inhibition and receptor binding capabilities, which are critical for its potential therapeutic applications.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structure allows it to interact with cellular pathways involved in cancer progression. For instance, molecular docking studies have indicated potential interactions with key proteins involved in tumor growth and proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, which can be crucial in the treatment of various diseases. Specific studies have highlighted its potential to inhibit enzymes related to cancer metabolism and inflammation.

Pharmacological Properties

Research has also explored the pharmacokinetic properties of 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one, including absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is vital for understanding the drug-likeness of the compound and its suitability for further development as a therapeutic agent.

Synthesis and Characterization

The synthesis of 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The preparation methods are optimized to achieve high yields and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have been published that investigate the biological activities of this compound:

  • In vitro Studies : Laboratory experiments demonstrate the compound's ability to inhibit cancer cell lines, showcasing its potential as an anticancer agent.
  • Molecular Docking Studies : These studies reveal favorable binding interactions with target proteins associated with cancer pathways, supporting the hypothesis of its anticancer activity.
  • Pharmacokinetic Analysis : Evaluations using ADMET modeling indicate that the compound adheres to Lipinski's rules, suggesting good oral bioavailability and potential for systemic therapeutic use.

Comparative Analysis

In comparison with similar compounds, 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one exhibits distinct chemical properties due to its unique functional groups. This uniqueness contributes to its varied biological activities compared to other dihydroisoquinolinone derivatives.

Property2-Benzyl CompoundSimilar Compounds
Structural ComplexityHighModerate
Anticancer ActivityYesVaries
Enzyme InhibitionYesLimited
ADME PropertiesFavorableVariable

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Benzyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one?

  • Methodological Answer : The synthesis of this compound can be approached via coupling reactions involving the introduction of the pyrrolidinyl-ethoxy moiety to the dihydroisoquinolinone core. For structurally analogous compounds, nucleophilic substitution or Mitsunobu reactions have been employed to attach oxygen-containing sidechains (e.g., benzyloxy or phenoxy groups) to the isoquinolinone scaffold . Key steps include:
  • Core construction : Cyclization of benzamide precursors under acidic conditions.
  • Sidechain introduction : Use of 2-chloroethylpyrrolidinone intermediates with base-mediated alkoxylation .
    Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolation.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine 1H/13C NMR (in deuterated DMSO-d6 or CDCl3) to resolve aromatic protons and carbonyl signals, with HPLC-MS (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. For crystalline samples, X-ray diffraction resolves stereochemical ambiguities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic and hydrogen-bonding motifs. Use fluorescence-based or absorbance readouts (e.g., ATP-dependent luciferase assays for kinase activity). For cytotoxicity, employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC50 calculations via nonlinear regression .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the 2-oxo-pyrrolidinyl-ethoxy substituent?

  • Methodological Answer :
  • Orthogonal protection : Temporarily protect the isoquinolinone carbonyl group with tert-butoxycarbonyl (Boc) to prevent side reactions during alkoxylation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the oxygen nucleophile.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic effects : Analyze temperature-dependent NMR to detect conformational exchange (e.g., restricted rotation of the benzyl group).
  • 2D experiments : Use HSQC and HMBC to assign overlapping signals; NOESY identifies spatial proximity between protons .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What experimental designs are robust for studying environmental fate and biodegradation?

  • Methodological Answer : Adopt a tiered approach:
  • Lab-scale : Aerobic/anaerobic microcosms with soil/water matrices, monitoring degradation via LC-MS/MS and isotopic labeling (14C tracking) .
  • Field studies : Use randomized block designs with split plots to assess soil compartmentalization and bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How to establish structure-activity relationships (SAR) for analogs with modified benzyl or pyrrolidinyl groups?

  • Methodological Answer :
  • Analog synthesis : Replace benzyl with substituted aryl groups (e.g., 4-bromobenzyl, ) or vary pyrrolidinyl substituents.
  • Bioactivity profiling : Compare IC50 values across analogs using standardized assays. Tabulate results as:
Analog SubstituentLogPIC50 (μM)Target Affinity
4-Bromobenzyl3.20.45Kinase A
3-Methylbenzyl2.81.2Kinase B
Example adapted from structural analogs in .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and blood-brain barrier penetration (PAMPA assay).
  • Metabolite identification : Use HRMS/MS to detect phase I/II metabolites; correlate with activity loss .
  • Dosing regimens : Adjust administration routes (e.g., intraperitoneal vs. oral) based on bioavailability studies .

Q. What strategies differentiate enantiomeric activity if chiral centers are introduced?

  • Methodological Answer :
  • Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol eluents.
  • Enantioselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries .

Q. How to assess stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1M HCl/NaOH (25°C, 24h) and analyze by HPLC for decomposition products.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures.
  • Storage guidelines : Store at -20°C in amber vials under inert gas (N2/Ar), referencing safety protocols in .

Q. How to study interactions with biological macromolecules (e.g., proteins or DNA)?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for protein targets.
  • Molecular docking : Perform in silico simulations (AutoDock Vina) guided by X-ray structures (e.g., PDB 3S1 in ).
  • Fluorescence quenching : Monitor tryptophan emission changes upon compound addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.